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Compound of Interest

Compound Name:
2-(1H-imidazol-1-yl)-1-

phenylethanol

CAS No.: 24155-47-3

Cat. No.: B1213653 Get Quote

2-(1H-imidazol-1-yl)-1-phenylethanol is a heterocyclic organic compound that has garnered

significant attention in the field of medicinal chemistry. Its structure, featuring a phenylethanol

backbone linked to an imidazole ring, serves as a critical pharmacophore in a variety of

biologically active molecules. This guide provides a comprehensive technical overview of its

synthesis, characterization, biological activity, and therapeutic potential, with a primary focus on

its role as a foundational structure for the development of novel antifungal agents.

The imidazole ring within this molecule is a key structural feature, known to be a constituent of

essential natural products like histamine and nucleic acids.[1] In medicinal chemistry, the

imidazole moiety is prized for its ability to improve the pharmacokinetic properties of drug

candidates, including solubility and bioavailability.[1] The core structure of 2-(1H-imidazol-1-
yl)-1-phenylethanol is analogous to the pharmacophore found in major azole antifungal drugs

such as miconazole and ketoconazole, positioning it as a valuable starting point for the design

of new therapeutics.[1]

Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is fundamental

for its application in research and development. The data presented below has been

consolidated from various chemical databases and safety data sheets.
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Property Value Reference

CAS Number

24155-47-3 (for the related α-

(2,4-Dichlorophenyl)

derivative)

[2][3][4]

Molecular Formula
C₁₁H₁₂N₂O (unsubstituted

phenyl ring)

Molecular Weight
188.23 g/mol (unsubstituted

phenyl ring)

Appearance White to pale yellow solid [2][5]

Melting Point
134-138 °C (for the 2,4-

Dichlorophenyl derivative)
[2][4]

Boiling Point
~468.5 °C (Predicted, for 2,4-

Dichlorophenyl derivative)
[2][4]

Solubility
Soluble in DMSO and

Methanol
[2]

LogP
2.13 - 2.31 (Predicted, for 2,4-

Dichlorophenyl derivative)
[2][4]

Note: The CAS number 24155-47-3 often refers to the α-(2,4-Dichlorophenyl)-1H-imidazole-1-

ethanol derivative, a closely related and widely studied analogue. Properties for the

unsubstituted parent compound may vary.

Synthesis and Manufacturing: Pathways to a Key
Intermediate
The synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanol and its derivatives can be achieved

through several reliable synthetic routes. The choice of pathway often depends on the desired

stereochemistry, scalability, and the availability of starting materials. Two predominant methods

are the reduction of an α-imidazolyl ketone and the regioselective ring-opening of a terminal

epoxide.
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Route 1: Synthesis via Ketone Intermediate
This is a robust and widely cited two-step method. The causality behind this approach is the

straightforward and high-yielding nature of both the initial nucleophilic substitution and the

subsequent carbonyl reduction.

Step 1: Nucleophilic Substitution to Form the Ketone Precursor The synthesis begins with the

condensation of 1H-imidazole with a 2-bromo-1-phenylethanone (α-bromoacetophenone)

derivative.[1] This is a classic SN2 reaction where the nucleophilic nitrogen of the imidazole

ring displaces the bromide, forming the intermediate 2-(1H-imidazol-1-yl)-1-phenylethanone.

Step 2: Reduction of the Carbonyl Group The keto group of the intermediate is then reduced to

a secondary alcohol.[1] This step is critical as it creates the chiral center of the molecule. For

racemic mixtures, common reducing agents like sodium borohydride (NaBH₄) are effective.

However, for enantioselective synthesis, which is crucial for maximizing biological activity,

specific chiral catalysts are employed. A well-documented catalyst for this transformation is

RuCl(p-cymene)[(R,R)-Ts-DPEN], which selectively produces the (S)-enantiomer.[1]

Experimental Protocol: Enantioselective Synthesis via Ketone Reduction

Synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanone:

Dissolve 1H-imidazole (1.1 eq.) in a suitable aprotic solvent such as acetonitrile or DMF.

Add a base (e.g., K₂CO₃, 1.5 eq.) to the solution to deprotonate the imidazole.

Slowly add a solution of the desired 2-bromo-1-phenylethanone (1.0 eq.) at room

temperature.

Stir the reaction mixture for 12-24 hours until TLC or LC-MS analysis indicates the

consumption of the starting material.

Perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl

acetate), dry over Na₂SO₄, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Asymmetric Reduction to (S)-2-(1H-imidazol-1-yl)-1-phenylethanol:
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In an inert atmosphere, dissolve the 2-(1H-imidazol-1-yl)-1-phenylethanone (1.0 eq.) in a

suitable solvent (e.g., isopropanol).

Add the chiral catalyst RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.01 eq.).

Add a hydrogen source, such as formic acid/triethylamine azeotrope.

Heat the reaction mixture (e.g., to 40-60 °C) and monitor for completion by TLC or HPLC.

Upon completion, cool the reaction, remove the solvent in vacuo, and purify the resulting

enantiomerically enriched alcohol by column chromatography.

Step 1: Nucleophilic Substitution

Step 2: Asymmetric Reduction

2-Bromo-1-phenylethanone

2-(1H-imidazol-1-yl)-1-phenylethanone

 Base (K₂CO₃)
 Aprotic Solvent

1H-Imidazole

(S)-2-(1H-imidazol-1-yl)-1-phenylethanol

 RuCl(p-cymene)[(R,R)-Ts-DPEN]
 H-Source (HCOOH/TEA)

Click to download full resolution via product page

Caption: Synthesis via Ketone Reduction Pathway.
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Route 2: Synthesis via Epoxide Ring-Opening
An alternative and often more direct approach is the regioselective ring-opening of styrene

oxide with imidazole.[6] This method leverages the nucleophilicity of the imidazole nitrogen to

attack one of the electrophilic carbons of the epoxide ring.

Mechanism and Regioselectivity The reaction proceeds via an SN2 mechanism. The imidazole

nucleophile preferentially attacks the less sterically hindered terminal carbon of the styrene

oxide, leading to the desired 2-(1H-imidazol-1-yl)-1-phenylethanol isomer. This

regioselectivity is a key advantage, simplifying purification. The reaction can often be

performed under solvent-free conditions, which aligns with green chemistry principles.[6]

Furthermore, if an enantiomerically pure epoxide like (R)-styrene oxide is used as the starting

material, the chirality is transferred to the final product, yielding the corresponding chiral

alcohol.[6]

Experimental Protocol: Synthesis via Epoxide Ring-Opening

Reaction Setup:

Combine styrene oxide (1.0 eq.) and 1H-imidazole (1.0-1.2 eq.) in a reaction vessel. The

reaction can be run neat (solvent-free).

Alternatively, a polar aprotic solvent like DMF can be used.

Reaction Conditions:

Heat the mixture with stirring to 60-80 °C.[6]

Monitor the reaction progress by TLC or GC-MS. The reaction typically completes within

12-24 hours.

Workup and Purification:

Cool the reaction mixture to room temperature.

If run neat, dissolve the crude product in a suitable solvent like ethyl acetate.

Wash the organic solution with water and brine to remove any unreacted imidazole.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure.

Purify the crude product via flash column chromatography on silica gel to yield the pure 2-
(1H-imidazol-1-yl)-1-phenylethanol.

Styrene Oxide

2-(1H-imidazol-1-yl)-1-phenylethanol

 Heat (60-80°C)
 Solvent-free

1H-Imidazole

Click to download full resolution via product page

Caption: Synthesis via Epoxide Ring-Opening Pathway.

Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of

the synthesized compound. A combination of spectroscopic and chromatographic techniques

forms a self-validating system for quality control.

Spectroscopic Analysis
¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the

molecule. Key expected signals include multiplets in the aromatic region (~7.2-7.4 ppm) for

the phenyl protons, distinct signals for the three imidazole protons, and characteristic signals

for the methine (-CH(OH)-) and methylene (-CH₂-) protons of the ethanol bridge. The

hydroxyl proton will appear as a broad singlet that can be exchanged with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon

environments. Expected signals include those for the aromatic carbons, the two distinct
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carbons of the ethanol backbone, and the three carbons of the imidazole ring.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. A

broad absorption band around 3100-3400 cm⁻¹ is characteristic of the O-H stretching

vibration of the alcohol. Aromatic C-H stretching will appear around 3000-3100 cm⁻¹, and

C=C and C=N stretching vibrations from the aromatic and imidazole rings will be present in

the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the

compound. The electron ionization (EI) or electrospray ionization (ESI) spectrum will show a

molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the

compound's molecular formula.

Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of

choice for assessing the purity of 2-(1H-imidazol-1-yl)-1-phenylethanol and its derivatives.

A typical system would employ a C18 column with a mobile phase consisting of a gradient of

water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid to improve

peak shape. Detection is commonly performed using a UV detector at a wavelength around

220 nm.[7] This method is also crucial for separating and quantifying enantiomers when a

chiral stationary phase is used.
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Quality Control & Characterization
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Caption: Analytical Workflow for Quality Control.

Biological Activity and Therapeutic Applications
The primary therapeutic interest in 2-(1H-imidazol-1-yl)-1-phenylethanol and its derivatives

lies in their potent antifungal activity.[8] They belong to the azole class of antifungals, which are

cornerstone treatments for a wide range of fungal infections.

Mechanism of Action: Inhibition of Ergosterol
Biosynthesis
The established mechanism of action for azole antifungals is the inhibition of the fungal

cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][9]

Enzyme Binding: The nitrogen atom (N-3) of the imidazole ring coordinates to the heme iron

atom in the active site of the CYP51 enzyme.[1]

Inhibition: This binding event blocks the enzyme from converting lanosterol to ergosterol.
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Consequences: Ergosterol is an essential component of the fungal cell membrane,

analogous to cholesterol in mammalian cells. Its depletion disrupts the integrity and fluidity of

the membrane, leading to the accumulation of toxic sterol precursors and ultimately inhibiting

fungal growth and replication (fungistatic effect).

2-(1H-imidazol-1-yl)-1-phenylethanol
(Azole Antifungal)

Fungal CYP51
(Lanosterol 14α-demethylase)

 Binds & Inhibits

Ergosterol

 Catalyzes Conversion

Lanosterol

Fungal Cell Membrane
(Disrupted Integrity)

 Essential Component

Fungal Growth Inhibition

Click to download full resolution via product page

Caption: Inhibition of the Fungal Ergosterol Biosynthesis Pathway.

Structure-Activity Relationship (SAR) and Antifungal
Potency
Research has shown that the biological activity of this scaffold is highly tunable through

chemical modification.
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Chirality: The stereochemistry at the alcohol-bearing carbon is paramount. Studies

consistently show that one enantiomer is significantly more active than the other. For

instance, the levorotatory (-) isomers of certain ester derivatives were found to be up to 500

times more active than the corresponding (+) isomers.[8] This highlights the importance of

stereospecific interactions within the enzyme's active site.

Ester and Carbamate Derivatives: Esterification or carbamoylation of the hydroxyl group has

been a successful strategy to enhance antifungal potency. Aromatic biphenyl ester

derivatives, in particular, have demonstrated greater activity than the reference drug

fluconazole against various Candida species.[8] These bulky, hydrophobic groups likely

engage in additional favorable interactions within the hydrophobic access channel of the

CYP51 active site.[1]

Phenyl Ring Substitution: The substitution pattern on the phenyl ring also modulates activity.

The presence of halogens, such as in the α-(2,4-Dichlorophenyl) analogue, is a common

feature in many commercial azole antifungals and generally contributes to enhanced

potency.

Other Potential Biological Activities
Beyond its antifungal properties, the 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold has been

explored for other therapeutic targets. Derivatives have shown inhibitory effects against the

sterol 14α-demethylase (CYP51) of the protozoan parasite Trypanosoma cruzi, the causative

agent of Chagas disease, making this a promising avenue for antiparasitic drug development.

[1]

Conclusion and Future Directions
2-(1H-imidazol-1-yl)-1-phenylethanol is a validated and versatile chemical scaffold with

significant importance in drug discovery. Its straightforward synthesis, well-understood

mechanism of action, and amenability to chemical modification make it an attractive starting

point for the development of new therapeutics. The profound impact of stereochemistry and the

success of derivatization strategies underscore the potential for rational drug design to yield

highly potent and selective agents.

Future research should focus on several key areas:
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Expansion of Chemical Diversity: Synthesizing novel libraries of derivatives with diverse

substitutions on both the phenyl and imidazole rings to explore new structure-activity

relationships.

New Therapeutic Targets: Screening existing and novel derivatives against other microbial

pathogens, including parasites and bacteria, as well as against human enzymes for

applications in areas like oncology.

Optimization of Pharmacokinetics: Fine-tuning the physicochemical properties of lead

compounds to improve their absorption, distribution, metabolism, and excretion (ADME)

profiles, leading to safer and more effective drug candidates.

Process Chemistry: Developing more efficient, scalable, and environmentally friendly

synthetic routes to reduce the cost and environmental impact of manufacturing.

By continuing to build upon the solid foundation of knowledge surrounding this core structure,

the scientific community can unlock its full potential to address pressing challenges in infectious

disease and beyond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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